molecular formula C7H12N4 B120931 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine CAS No. 148777-83-7

6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine

Cat. No. B120931
M. Wt: 152.2 g/mol
InChI Key: ROMNZWHTPCLEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyrimidine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine is not fully understood, but it has been found to act on various molecular targets, including enzymes and receptors. It has been suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes involved in these processes. Additionally, it has been found to modulate the activity of certain receptors in the brain, which may contribute to its cognitive-enhancing effects.

Biochemical And Physiological Effects

6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of specific enzymes involved in the inflammatory process. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer effects. This compound has also been found to have a positive effect on cognitive function and memory.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine in lab experiments is its potential therapeutic applications. This compound has been found to exhibit various pharmacological activities, making it a promising candidate for the treatment of various diseases. However, one limitation is the limited availability of this compound, which may make it difficult to perform large-scale studies.

Future Directions

There are several future directions for the study of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine. One potential direction is the development of new synthetic methods for the production of this compound, which could increase its availability for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of analogs of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine with improved pharmacological properties may also be a promising direction for future research.

Synthesis Methods

The synthesis of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine involves the reaction of 6-methyl-1,2,3,4-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxylic acid with a suitable amine. This reaction can be carried out under mild conditions and yields a high purity product. The purity of the compound can be further improved by recrystallization.

Scientific Research Applications

6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and autoimmune disorders. In addition, this compound has been found to have a positive effect on cognitive function and memory.

properties

CAS RN

148777-83-7

Product Name

6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine

Molecular Formula

C7H12N4

Molecular Weight

152.2 g/mol

IUPAC Name

6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine

InChI

InChI=1S/C7H12N4/c1-5-2-9-7-6(8)3-10-11(7)4-5/h3,5,9H,2,4,8H2,1H3

InChI Key

ROMNZWHTPCLEMM-UHFFFAOYSA-N

Isomeric SMILES

CC1CN=C2C(=CNN2C1)N

SMILES

CC1CNC2=C(C=NN2C1)N

Canonical SMILES

CC1CN=C2C(=CNN2C1)N

synonyms

Pyrazolo[1,5-a]pyrimidin-3-amine, 4,5,6,7-tetrahydro-6-methyl-

Origin of Product

United States

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